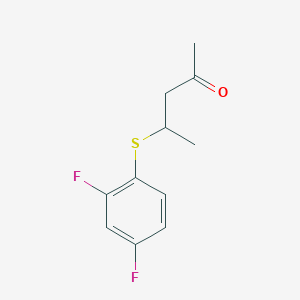

4-((2,4-Difluorophenyl)thio)pentan-2-one

Description

4-((2,4-Difluorophenyl)thio)pentan-2-one is a sulfur-containing ketone derivative with a substituted difluorophenyl group. Its synthesis involves multi-step reactions, including Friedel-Crafts acylation, hydrazide formation, and cyclization with α-halogenated ketones. The compound’s structure is confirmed via spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, MS) and elemental analysis . Key IR absorption bands include the C=S stretch (1247–1255 cm⁻¹) and absence of C=O (1663–1682 cm⁻¹) in its triazole tautomeric form, indicating structural stability in the thione configuration .

Properties

Molecular Formula |

C11H12F2OS |

|---|---|

Molecular Weight |

230.28 g/mol |

IUPAC Name |

4-(2,4-difluorophenyl)sulfanylpentan-2-one |

InChI |

InChI=1S/C11H12F2OS/c1-7(14)5-8(2)15-11-4-3-9(12)6-10(11)13/h3-4,6,8H,5H2,1-2H3 |

InChI Key |

BRDPTAYFDBHDDN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)C)SC1=C(C=C(C=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Difluorophenyl)thio)pentan-2-one typically involves the reaction of 2,4-difluorothiophenol with a suitable ketone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the thioether linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-((2,4-Difluorophenyl)thio)pentan-2-one may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the optimization of reaction conditions to maximize yield and purity. Advanced techniques such as distillation, crystallization, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Difluorophenyl)thio)pentan-2-one can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the pentanone structure can be reduced to form alcohols.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.

Scientific Research Applications

4-((2,4-Difluorophenyl)thio)pentan-2-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2,4-Difluorophenyl)thio)pentan-2-one involves its interaction with specific molecular targets and pathways. The difluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the thioether linkage and pentanone structure contribute to its overall stability and reactivity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Substituent Effects on Reactivity and Stability

The compound is compared to analogs with variations in aryl substituents, sulfur linkage position, and ketone chain length.

Key Observations :

- Thioether vs. Carbonyl: The sulfur atom in 4-((2,4-Difluorophenyl)thio)pentan-2-one increases polarity and hydrogen-bonding capacity relative to non-sulfur analogs like 4-methyl-1-phenylpentan-2-one .

- Furan vs. Fluorophenyl: The furfuryl analog (4-(Furfurylthio)-2-pentanone) lacks fluorine’s electron-withdrawing effects but introduces aromatic π-system interactions, altering solubility and thermal stability .

Thermal and Chemical Stability

- Thermal Decomposition : The 2,4-difluorophenyl group enhances thermal stability compared to furfuryl derivatives, as evidenced by higher melting points and reduced decomposition in TGA analysis .

- Acid/Base Resistance : The thioether linkage in 4-((2,4-Difluorophenyl)thio)pentan-2-one resists hydrolysis under mild acidic conditions, unlike esters or amides in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.